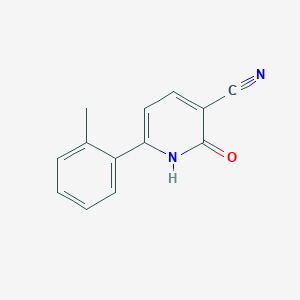
6-(2-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile
Overview
Description
6-(2-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile is a chemical compound with the molecular formula C16H11N2O. It is commonly referred to as MPOC and is widely used in scientific research. MPOC is a heterocyclic compound that is structurally similar to pyridine. It has been found to have several applications in the field of medicinal chemistry, including as a potential drug candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of MPOC is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in disease processes. For example, MPOC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
MPOC has been found to have several biochemical and physiological effects. In addition to its antimicrobial and anti-inflammatory properties, MPOC has been shown to have antioxidant activity. It has also been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells.
Advantages and Limitations for Lab Experiments
One advantage of using MPOC in lab experiments is its relatively low cost and easy availability. Additionally, MPOC has been found to be stable under a variety of conditions, making it a reliable compound for use in experiments. However, one limitation of using MPOC is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving MPOC. One area of interest is the development of MPOC-based drugs for the treatment of infectious diseases and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of MPOC and its potential therapeutic applications. Finally, research is needed to explore the potential use of MPOC in combination with other drugs for the treatment of cancer and other diseases.
Scientific Research Applications
MPOC has been extensively studied for its potential therapeutic effects. It has been found to have antimicrobial and anti-inflammatory properties, making it a promising candidate for the treatment of infectious diseases and inflammatory disorders. Additionally, MPOC has been shown to have anticancer activity, with studies suggesting that it may be effective against a variety of cancer cell lines.
properties
IUPAC Name |
6-(2-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-4-2-3-5-11(9)12-7-6-10(8-14)13(16)15-12/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPBDSVLTVRGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461688.png)
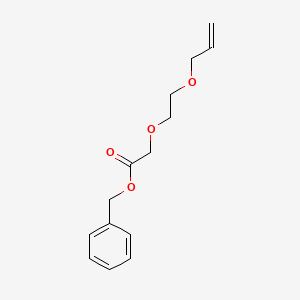

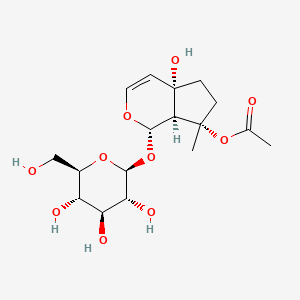



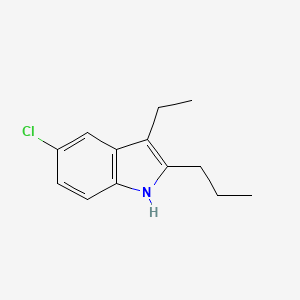

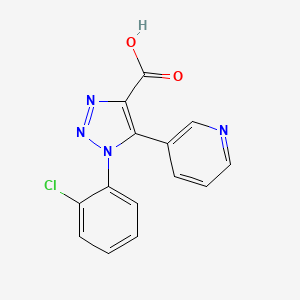


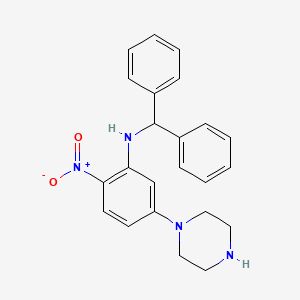
![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)